1-(2-Bromo-5-methylphenyl)ethanone

Catalog No.
S752053
CAS No.
77344-70-8
M.F
C9H9BrO
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-5-methylphenyl)ethanone

CAS Number

77344-70-8

Product Name

1-(2-Bromo-5-methylphenyl)ethanone

IUPAC Name

1-(2-bromo-5-methylphenyl)ethanone

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3

InChI Key

GNWZVFXHHVJNIP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Br)C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)C

While resources like PubChem () and chemical suppliers offer details on its structure and basic properties, they do not mention any established research applications.

Potential Research Areas:

Based on the presence of a reactive bromine group and an aromatic ring, 1-(2-Bromo-5-methylphenyl)ethanone could potentially be explored in various research areas, although specific examples haven't been documented yet. Here are some possibilities:

  • Organic synthesis: The bromo group can act as a leaving group in various organic reactions, allowing for the introduction of different functional groups onto the aromatic ring. This could be useful for synthesizing new molecules with potential applications in various fields, such as pharmaceuticals or materials science.
  • Medicinal chemistry: The aromatic ring and the presence of a carbonyl group (C=O) suggest potential for exploring this compound for biological activity. However, further research is needed to determine its specific effects and potential therapeutic applications.
  • Material science: The aromatic ring structure can contribute to the formation of various materials with specific properties.

1-(2-Bromo-5-methylphenyl)ethanone is an organic compound characterized by its molecular formula C9H9BrOC_9H_9BrO. This compound features a bromine atom located on the second carbon of a five-methyl-substituted phenyl group, with an ethanone functional group attached. It is a derivative of acetophenone and is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine substituent, which can facilitate various

  • Oxidation: The compound can be oxidized to form carboxylic acids or other ketones, particularly affecting the carbonyl group.
  • Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, including amines and hydroxides, under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The bromine atom's presence allows for selective substitutions that can lead to a variety of derivatives suitable for further study or application.

The synthesis of 1-(2-Bromo-5-methylphenyl)ethanone typically involves the bromination of 2-methylacetophenone. This reaction can be carried out using bromine in a solvent such as acetic acid or carbon tetrachloride under controlled conditions to ensure selectivity at the desired position on the aromatic ring.

General Synthetic Route:

  • Bromination: React 2-methylacetophenone with bromine in an appropriate solvent.
  • Purification: Isolate the product through recrystallization or chromatography.

Industrial methods may involve larger-scale processes optimized for yield and purity, often incorporating continuous flow reactors and automated systems.

1-(2-Bromo-5-methylphenyl)ethanone serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in creating compounds with specific biological activities. Additionally, it may find applications in materials science due to its reactivity and ability to form polymers.

Studies on the interactions of 1-(2-Bromo-5-methylphenyl)ethanone with biological systems are crucial for understanding its potential pharmacological effects. It may interact with various molecular targets leading to modulation of enzyme activity or receptor signaling pathways. Investigating these interactions can provide insights into its mechanisms of action and therapeutic potential.

1-(2-Bromo-5-methylphenyl)ethanone can be compared with several related compounds:

Compound NameStructure CharacteristicsUnique Features
1-(2-Chloro-5-methylphenyl)ethanoneContains chlorine instead of bromineDifferent reactivity profile due to chlorine
1-(2-Fluoro-5-methylphenyl)ethanoneContains fluorine instead of bromineFluorine's electronegative nature alters reactivity
1-(2-Iodo-5-methylphenyl)ethanoneContains iodine instead of bromineIodine's larger size may affect steric interactions
1-(4-Bromo-2-methylphenyl)ethanoneBromination at a different positionVariation in biological activity due to position

The uniqueness of 1-(2-Bromo-5-methylphenyl)ethanone lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to other halogenated derivatives. This compound's ability to undergo selective reactions makes it a versatile building block in synthetic chemistry.

XLogP3

2.7

Other CAS

77344-70-8

Wikipedia

1-(2-bromo-5-methylphenyl)ethanone

Dates

Last modified: 08-15-2023

Explore Compound Types